molecular formula C26H30N2O4S B299873 Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

货号 B299873
分子量: 466.6 g/mol
InChI 键: BEOOXAXXKDOEJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and other diseases.

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in BCR signaling and B-cell development. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of several signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated anti-inflammatory activity in models of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

实验室实验的优点和局限性

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies, and its anti-inflammatory activity in models of autoimmune diseases. However, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate also has some limitations, including its relatively short half-life and the potential for off-target effects.

未来方向

There are several potential future directions for the research and development of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. One area of focus is the optimization of the pharmacokinetic properties of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate to improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies with other anti-cancer agents, such as venetoclax, to enhance the activity of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. Finally, the potential use of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate in other diseases, such as autoimmune disorders and inflammatory diseases, warrants further investigation.

合成方法

The synthesis of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which is then coupled with 4-bromo-3-fluorobenzoic acid to form 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl 4-bromo-3-fluorobenzoate. The final step involves the butyrylation of the amine group with methyl 4-bromobutyrate to yield Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate.

科学研究应用

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

属性

产品名称

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

分子式

C26H30N2O4S

分子量

466.6 g/mol

IUPAC 名称

methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C26H30N2O4S/c1-5-8-22-24(18-12-16-21(17-13-18)32-7-3)27-26(33-22)28(23(29)9-6-2)20-14-10-19(11-15-20)25(30)31-4/h10-17H,5-9H2,1-4H3

InChI 键

BEOOXAXXKDOEJL-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

规范 SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。